molecular formula C8H5F2N B1294414 3,4-Difluorophenylacetonitrile CAS No. 658-99-1

3,4-Difluorophenylacetonitrile

Cat. No. B1294414
CAS RN: 658-99-1
M. Wt: 153.13 g/mol
InChI Key: GNPYERUNJMDEFQ-UHFFFAOYSA-N
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Description

3,4-Difluorophenylacetonitrile (CAS Number: 658-99-1) is a chemical compound with the molecular formula F2C6H3CH2CN . It is a clear light yellow or bluish liquid . This compound may be used in chemical synthesis .


Molecular Structure Analysis

The linear formula of 3,4-Difluorophenylacetonitrile is F2C6H3CH2CN . The molecular weight is 153.13 .


Physical And Chemical Properties Analysis

3,4-Difluorophenylacetonitrile has a density of 1.244 g/mL at 25 °C (lit.) and a refractive index n20/D 1.4844 (lit.) . It has a boiling point of 111°C at 13mm .

Scientific Research Applications

  • 3,4-Difluorophenylacetonitrile is a chemical compound with the molecular formula F2C6H3CH2CN . It has a molecular weight of 153.13 and its CAS Number is 658-99-1 .
  • This compound is used in chemical synthesis . It’s a liquid at room temperature, with a density of 1.244 g/mL at 25 °C .
  • The compound’s structure can be represented by the SMILES string Fc1ccc(CC#N)cc1F .

Safety And Hazards

3,4-Difluorophenylacetonitrile may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. It is metabolized to cyanide in the body, which may cause headache, dizziness, weakness, unconsciousness, convulsions, coma, and possible death .

properties

IUPAC Name

2-(3,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYERUNJMDEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215986
Record name (3,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorophenylacetonitrile

CAS RN

658-99-1
Record name 3,4-Difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-difluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Collis - 1987 - search.proquest.com
The cyclotrimerisation of phenylacetonitriles with strong acid systems yields 1-phenylmethyl-3N1-(phenylacetamidinium) isoquinoline salts in good yields (60-90%). 2, 4, 6-Tri (…
Number of citations: 0 search.proquest.com
E Brantley - 1999 - search.proquest.com
I am submitting herewith a dissertation written by Eileen Janelle Brantley entitled Design, Synthesis and Evaluation of Cyanostilbenes as Potential Anti-Breast Cancer Agents. I have …
Number of citations: 0 search.proquest.com

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